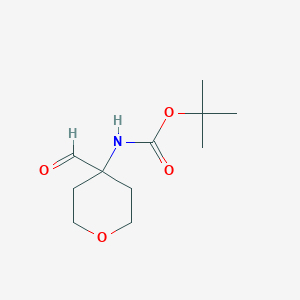
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Cat. No. B1429570
Key on ui cas rn:
885498-49-7
M. Wt: 229.27 g/mol
InChI Key: PURZULSTVLZMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367666B2
Procedure details


The toluene solution of diisobutylaluminum hydride (72.3 mL, 73.0 mmol) was dropped in the dehydrated toluene (50 mL) solution of methyl 4-t-butoxycarbonylamino-tetrahydro-pyran-4-carboxylate (4.74 g, 18.3 mmol) which had been obtained in 1) at −78° C. for 1 hour. After the reaction mixture had been stirred at the same temperature for 20 minutes, saturated aqueous ammonium chloride solution (20 mL) was dropped in 10 minutes and the mixture was stirred at room temperature for 15 minutes. Then, methanol (3 mL) was added and the mixture was further stirred at room temperature for 20 minutes. The precipitated insoluble matter was removed by filtration with Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with water and saturated saline in order, and then dried with anhydrous magnesium sulfate. The crude product was refined with silica gel column chromatography (the ethyl acetate-hexane solution of 3:7 to 1:0 in mixing ratio) to give the desired product of colorless oily matter (2.00 g) and N-t-butyl-(4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamate (1.32 g).



Quantity
4.74 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=CC=C[CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.[C:18]([O:22][C:23]([NH:25][C:26]1([C:32]([O:34]C)=[O:33])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].[Cl-].[NH4+]>CO>[CH:32]([C:26]1([NH:25][C:23](=[O:24])[O:22][C:18]([CH3:20])([CH3:19])[CH3:21])[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1)=[O:33].[C:1]([N:25]([C:26]1([CH2:32][OH:34])[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1)[C:23](=[O:24])[O-:22])([CH3:7])([CH3:6])[CH3:2] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
72.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture had been stirred at the same temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been obtained in 1) at −78° C. for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at room temperature for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated insoluble matter was removed by filtration with Celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and saturated saline in order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
in mixing ratio)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1(CCOCC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N(C([O-])=O)C1(CCOCC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
